(6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a complex organic compound that features a unique imidazo[1,2-a]pyrazine core with notable substituents, including a bromine atom and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The imidazo[1,2-a]pyrazine framework is recognized for its presence in various bioactive molecules, contributing to the compound's relevance in drug development and chemical research.
The compound can be sourced from various chemical suppliers and databases, including Smolecule and Benchchem, which provide detailed information on its structure, synthesis methods, and potential applications in scientific research .
(6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol falls under the category of heterocyclic compounds, specifically within the imidazo[1,2-a]pyrazine class. Its classification is significant due to the diverse biological activities associated with similar structures, including antimicrobial and antitumor properties.
The synthesis of (6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves several key steps:
These methods allow for controlled synthesis tailored to achieve specific substituents that enhance desired biological activities .
The molecular structure of (6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can be represented as follows:
The presence of both bromine and methoxy groups significantly influences the compound's properties and reactivity.
(6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological profiles .
Relevant data regarding melting points and boiling points are not extensively documented in available literature .
(6-Bromo-8-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol holds potential applications in various scientific fields:
The versatility of this compound's structure makes it a candidate for further pharmacological studies aimed at discovering novel therapeutic agents .
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich fused bicyclic heterocycle recognized as a privileged structure in drug discovery due to its versatile interactions with biological targets. Its planar geometry and electronic distribution mimic endogenous purines (e.g., adenine, guanine), enabling high-affinity binding to enzymes and receptors involved in critical cellular processes [1] [7]. This bioisosteric relationship underpins its presence in diverse pharmacologically active compounds:
Table 1: Bioactivity Correlations with Imidazo[1,2-a]pyrazine Substitution Patterns
Position | Substituent | Target/Activity | Key Effect |
---|---|---|---|
C2 | Aryl (e.g., phenyl) | EphB4 kinase | Enhances hydrophobic pocket binding |
C3 | Carboxamide | PI3Kα/PI3Kδ isoforms | Improves selectivity (IC₅₀ = 0.61 nM) |
C8 | Morpholine | Antioxidant systems | Radical scavenging (comparable to ascorbic acid) |
C6 | Methyl | Mycobacterium tuberculosis | Synergizes with C8 amines for MDR-TB inhibition |
The scaffold’s hydrogen-bonding capacity at N1/N7 and its tunable aromatic system facilitate π-stacking and dipole-dipole interactions, making it indispensable for designing high-affinity ligands [1] [6].
Functionalization at C6, C8, and C2 is strategic for optimizing bioactivity, drawing inspiration from natural imidazolopyrazinones like coelenterazine—a marine luciferin with potent antioxidative properties. Key design principles include:
Table 2: Functionalization Impact on Bioactivity in Imidazo[1,2-a]pyrazine Analogues
Position | Group | Biological Outcome | Reference Compound |
---|---|---|---|
C8 | Methoxy | ↑ Metabolic stability (T₁/₂ = 990 min in human plasma) | Influenza inhibitor A4 [4] |
C8 | Morpholino | ↑ Antioxidant activity (EC₅₀ = 8.2 μM) | SAR derivative 5a [9] |
C6 | Bromo | Enables Pd-catalyzed amination | 6-Bromo-8-methylimidazo[1,2-a]pyrazine [2] |
C2 | Hydroxymethyl | NP binding affinity (K_D = 2.8 μM) | (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol [3] |
The synergistic effects of bromine (C6) and methoxy (C8) substituents critically define the pharmacokinetic behavior of imidazo[1,2-a]pyrazine derivatives:
Table 3: Pharmacokinetic Influence of Bromine vs. Methoxy Substituents
Parameter | 6-Bromo Effect | 8-Methoxy Effect |
---|---|---|
Lipophilicity (log P) | ↑ by 0.5–1.0 units | Neutral (Δ <0.2 units) |
Metabolic Stability | Moderate (T₁/₂ ~60 min in microsomes) | High (T₁/₂ >990 min in plasma) |
CYP450 Inhibition | Low (IC₅₀ >50 μM for CYP3A4) | Moderate (IC₅₀ = 15–30 μM for CYP2D6) |
Target Affinity | K_D = 2.8 μM (Influenza NP) | K_D = 1.9 μM (PI3Kδ) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0